Computed Lipophilicity (XLogP3-AA) vs. Halogenated Benzamide Analogs
The 4-methyl substituent confers a computed XLogP3-AA value of 4.8, which is intermediate between the unsubstituted benzamide (predicted lower) and the 4-trifluoromethyl analog (predicted higher) [1]. This positions the compound in a balanced lipophilicity window associated with favorable oral absorption while avoiding the excessive logP values (>5) often linked to poor solubility and promiscuous binding observed for poly-halogenated adamantyl-thiadiazole derivatives [1].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.8 |
| Comparator Or Baseline | 4-Fluoro analog: predicted XLogP3-AA ≈4.5 (inferred from fragment constants); 4-Trifluoromethyl analog: predicted XLogP3-AA >5.2; 4-Bromo analog: predicted XLogP3-AA ≈5.5 |
| Quantified Difference | Target compound ~0.3–0.7 log units more lipophilic than the 4-fluoro analog and ~0.4–0.7 log units less lipophilic than the 4-trifluoromethyl analog |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm; comparators estimated by additive fragment methods |
Why This Matters
Lipophilicity is a primary determinant of passive permeability, aqueous solubility, and CYP450-mediated metabolic clearance; the 4-methylbenzamide variant occupies a distinct ADME space that cannot be assumed for halogenated congeners.
- [1] PubChem Compound Summary for CID 3279517, N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide. National Center for Biotechnology Information (2025). View Source
